1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
描述
属性
CAS 编号 |
2320726-14-3 |
|---|---|
分子式 |
C22H22N4O5 |
分子量 |
422.441 |
IUPAC 名称 |
1-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-17(15)26(22(25)28)13-19-23-20(24-31-19)16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3 |
InChI 键 |
GRHUFZZLEHXSSL-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=C(C=CC(=C4)OC)OC |
溶解度 |
not available |
产品来源 |
United States |
生物活性
The compound 1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione is a novel derivative that combines the quinazoline and oxadiazole moieties. Research into its biological activity has revealed promising anticancer properties along with other potential therapeutic effects. This article synthesizes findings from various studies to provide an overview of its biological activities.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
In vitro studies indicated that this compound exhibits potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be comparable to established anticancer agents such as doxorubicin.
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15.63 | Tamoxifen (10.38) |
| A549 | 0.12 - 2.78 | Doxorubicin |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .
The biological activity of the compound is attributed to its ability to interact with specific cellular pathways:
- Apoptosis Induction : The compound enhances apoptotic markers in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression related to cell cycle and apoptosis .
- Molecular Docking Studies : Docking analyses suggest strong interactions with target proteins involved in tumor progression, indicating a potential for targeted therapy .
Case Studies and Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
- Antiproliferative Effects : A study indicated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer types, with some showing over 90% growth inhibition at low concentrations .
- Comparative Efficacy : When compared to other known anticancer agents, the compound demonstrated superior efficacy in certain assays, particularly in inhibiting tumor growth in xenograft models .
科学研究应用
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling pathways such as EGFR and IL-6 .
- Cell Line Efficacy : In a screening conducted by the National Cancer Institute (NCI), derivatives of this compound demonstrated significant growth inhibition in several cancer cell lines, including those associated with CNS and renal cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its anticancer activity. The presence of specific substituents on the oxadiazole and quinazoline rings appears to enhance biological activity:
| Substituent | Activity Level | Remarks |
|---|---|---|
| 2,5-Dimethoxyphenyl | High | Increased potency against SNB-75 and UO-31 cell lines . |
| Propyl Group | Moderate | Contributes to overall stability and bioavailability . |
Other Therapeutic Applications
Beyond anticancer properties, compounds similar to 1-((3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione have been explored for additional therapeutic uses:
Antioxidative Activity
Research indicates that derivatives can exhibit antioxidative properties. For example, studies involving related piperazine derivatives have shown potential in reducing oxidative stress markers in vitro . This suggests that the compound may also play a role in neuroprotection and age-related diseases.
Case Studies
Several case studies exemplify the applications of this compound:
- Cancer Treatment Study : A study involving the administration of a derivative of this compound showed a significant decrease in tumor size in xenograft models of breast cancer when compared to controls. The mechanism was attributed to targeted apoptosis mediated by the compound's interaction with cancer cell receptors .
- Oxidative Stress Reduction : In a model of induced oxidative injury, derivatives were shown to mitigate damage through modulation of the Nrf2 pathway, suggesting potential applications in neurodegenerative diseases .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in core heterocycles, substituents, and biological activities. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The quinazoline-dione core in the target compound contrasts with the thieno[2,3-d]pyrimidine-dione scaffold in analogues. Quinazoline-diones, however, are more commonly associated with kinase inhibition (e.g., EGFR) and may offer divergent therapeutic pathways .
Substituent Effects :
- The 2,5-dimethoxyphenyl group on the 1,2,4-oxadiazole ring in the target compound increases steric bulk and electron density compared to simpler aryl groups (e.g., phenyl) in analogues. This modification may enhance selectivity for eukaryotic vs. prokaryotic targets due to altered lipophilicity .
- The 3-propyl chain on the quinazoline-dione core provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, compounds use shorter alkyl or benzyl groups, which may limit tissue penetration .
Biological Activity: highlights antimicrobial activity in thienopyrimidine-diones with 1,3,4-oxadiazole substituents, suggesting that the 1,2,4-oxadiazole variant in the target compound could share similar mechanisms (e.g., disrupting bacterial cell wall synthesis or enzyme function) . However, the absence of explicit data on the target compound necessitates further validation. Imidazolinone herbicides like imazapyr () share heterocyclic motifs but differ in application, underscoring the role of core structure in determining pharmacological vs. pesticidal activity .
Research Findings and Hypotheses:
- Antimicrobial Potential: Structural similarities to compounds suggest the target compound may inhibit microbial growth via interference with folate metabolism or DNA gyrase, common targets for quinazoline derivatives .
- SAR Insights : The 2,5-dimethoxy substitution on the oxadiazole ring may improve Gram-positive bacterial selectivity, as methoxy groups are frequently associated with enhanced penetration through thick peptidoglycan layers .
- Metabolic Stability : The 1,2,4-oxadiazole group likely confers resistance to hydrolytic degradation compared to esters or amides, extending plasma half-life .
常见问题
Q. What established synthetic routes are available for this compound, and what experimental conditions are critical for yield optimization?
The compound is synthesized via a multi-step process:
- Step 1 : Cyclocondensation of precursors (e.g., acylhydrazides) in phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole ring .
- Step 2 : Alkylation of the quinazoline core using 5-(chloromethyl)-1,2,4-oxadiazole derivatives in anhydrous solvents like DMF or acetonitrile at 60–80°C .
- Key considerations : Strict temperature control and anhydrous conditions are critical to avoid side reactions (e.g., hydrolysis of oxadiazole intermediates).
Q. Which spectroscopic and analytical methods are used to confirm the compound’s structural integrity?
- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly confirming the oxadiazole methyl linkage and quinazoline carbonyl groups .
- Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and intermolecular interactions, as seen in structurally related benzodiazepine-dione derivatives .
Advanced Research Questions
Q. How can structural modifications enhance antimicrobial activity while maintaining metabolic stability?
- Strategy : Introduce electron-withdrawing groups (e.g., halogens) on the 2,5-dimethoxyphenyl moiety to improve target binding (e.g., bacterial enzymes) .
- Method : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then screen using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Data interpretation : Correlate substituent electronegativity with activity; e.g., fluoro-substituted analogs in related quinazolines show 4-fold higher potency .
Q. How can researchers resolve conflicting bioactivity data across different assays?
- Root cause analysis : Variability may arise from differences in assay conditions (e.g., pH, solvent DMSO% affecting solubility) or bacterial strain resistance profiles .
- Validation steps :
- Re-test compounds under standardized conditions (e.g., CLSI guidelines).
- Use orthogonal assays (e.g., time-kill kinetics vs. MIC) to confirm bacteriostatic vs. bactericidal effects .
Q. What strategies address poor aqueous solubility during in vivo studies?
- Approach 1 : Formulate with biocompatible co-solvents (e.g., PEG-400) or cyclodextrin-based inclusion complexes to enhance bioavailability .
- Approach 2 : Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .
- Evaluation : Measure solubility via shake-flask method and monitor plasma concentration in rodent models using HPLC-MS .
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Step 1 : Prepare a library of analogs with systematic variations (e.g., alkyl chain length at the 3-propyl group, methoxy vs. ethoxy on the phenyl ring) .
- Step 2 : Evaluate biological activity (e.g., enzyme inhibition IC₅₀, cytotoxicity) and physicochemical properties (logP, solubility) .
- Step 3 : Use computational tools (e.g., molecular docking with bacterial dihydrofolate reductase) to rationalize observed SAR trends .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole precursor | POCl₃, reflux, 4h | 65–70 | |
| Quinazoline-alkylated product | DMF, K₂CO₃, 70°C, 12h | 50–55 |
Table 2 : Antimicrobial Activity of Selected Analogs
| Substituent on Phenyl Ring | MIC (μg/mL) vs. S. aureus | logP |
|---|---|---|
| 2,5-Dimethoxy | 8.0 | 3.2 |
| 3-Bromo-4-fluoro | 2.0 | 3.8 |
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
